![molecular formula C17H10F3NO3 B1417420 3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione CAS No. 478077-39-3](/img/structure/B1417420.png)
3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione
Overview
Description
3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromene core with a trifluoromethyl-substituted aniline group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione typically involves the condensation of 4-(trifluoromethyl)aniline with a suitable chromene derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chromene ring or the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the design of anti-cancer agents.
Medicine: Research has indicated its potential use in developing therapeutic agents targeting specific biological pathways, such as kinase inhibition.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, the compound may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.
Comparison with Similar Compounds
Compared to other similar compounds, 3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione stands out due to its unique combination of a chromene core and a trifluoromethyl-substituted aniline group. Similar compounds include:
4-trifluoromethyl-2-anilinoquinoline derivatives: These compounds also feature a trifluoromethyl group and an aniline moiety but differ in their core structure, which is based on quinoline rather than chromene.
Trifluoromethyl-substituted anilines: These compounds share the trifluoromethyl-aniline group but lack the chromene core, resulting in different chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-3-[[4-(trifluoromethyl)phenyl]iminomethyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)10-5-7-11(8-6-10)21-9-13-15(22)12-3-1-2-4-14(12)24-16(13)23/h1-9,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHUUFLCZOIJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


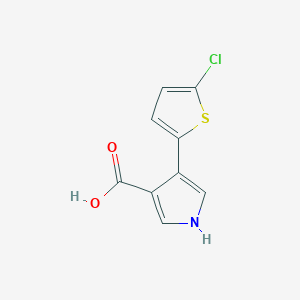
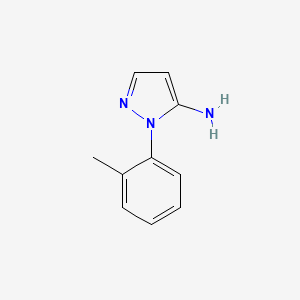
![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)
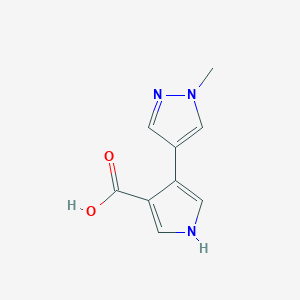
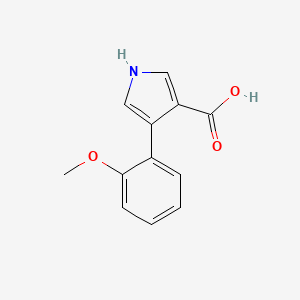

![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)

![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)
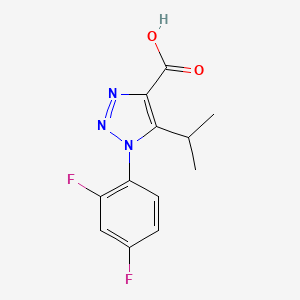
![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B1417354.png)
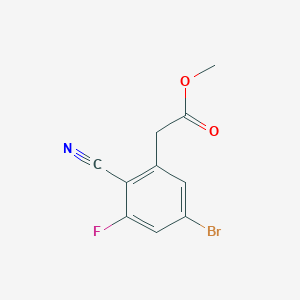
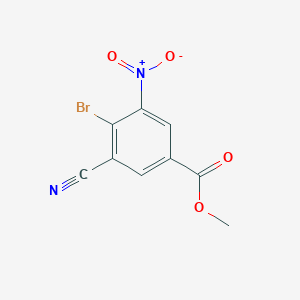
![4-(Methoxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)
